

(R)-Pyrrolidine-2-carbonitrile Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Pyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B044792

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **(R)-Pyrrolidine-2-carbonitrile hydrochloride**, a chiral molecule of interest to researchers and professionals in drug development and organic synthesis. This document summarizes its key molecular data, outlines relevant experimental protocols for the synthesis of its enantiomer, and presents a logical workflow for its chemical preparation.

Core Molecular Data

(R)-Pyrrolidine-2-carbonitrile hydrochloride is a pyrrolidine derivative recognized for its role as a chiral building block in the synthesis of more complex molecules. Its physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Weight	132.59 g/mol	[1]
Molecular Formula	C5H9ClN2	[1]
CAS Number	675602-84-3	[1]
Synonyms	(2R)-2-Pyrrolidinecarbonitrile Hydrochloride, (2R)-2- Pyrrolidinecarbonitrile Monohydrochloride	[1]
Storage Conditions	2-8°C Refrigerator	[1]

Synthetic Protocols and Applications

While specific experimental protocols for the synthesis of **(R)-Pyrrolidine-2-carbonitrile hydrochloride** are not extensively detailed in publicly available literature, the synthesis of its enantiomer, (S)-Pyrrolidine-2-carbonitrile, is well-documented due to its role as a key intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, used in the treatment of type 2 diabetes.[\[2\]](#)[\[3\]](#) The methodologies employed for the (S)-enantiomer provide a foundational understanding of the chemical pathways applicable to this class of compounds.

A common synthetic route to the related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starts from L-proline.[\[3\]](#) This process typically involves two main steps: N-acylation followed by conversion of the carboxylic acid to a carbonitrile.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol is adapted from established procedures for the synthesis of the key intermediate for DPP-4 inhibitors.[\[3\]](#)

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

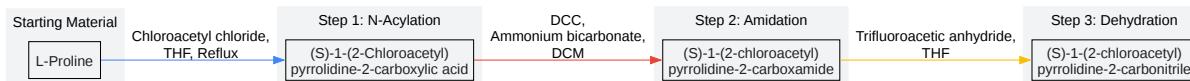
- A suspension of L-proline (0.174 mol) is prepared in tetrahydrofuran (THF, 200 mL).

- Chloroacetyl chloride (0.261 mol) is added to the suspension at room temperature.
- The reaction mixture is refluxed for 2 hours.
- Upon completion, the mixture is cooled to room temperature and diluted with water (20 mL), followed by stirring for 20 minutes.
- Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is collected.
- The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL).
- The combined organic layers are dried and concentrated under vacuum to yield the product.

[3]

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

- To a solution of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (0.052 mol) in dichloromethane (200 mL), a solution of dicyclohexylcarbodiimide (0.052 mol) in dichloromethane is added slowly at 10–15 °C.
- The mixture is stirred at room temperature for 1 hour.
- Ammonium bicarbonate (0.522 mol) is added, and the mixture is stirred for an additional hour.
- The reaction mixture is filtered, and the residue is washed with dichloromethane.
- The filtrate is concentrated to yield the crude amide product.[3]


Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

- The crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (0.0209 mol) is suspended in THF (40 mL).
- Trifluoroacetic anhydride (0.0315 mol) is added at 0–5 °C, and the mixture is stirred at room temperature for 2 hours.

- Ammonium bicarbonate (0.1573 mol) is added portion-wise while maintaining the temperature at 5–10 °C.
- The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum.[3]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline, a process that is analogous to the potential synthesis of the (R)-enantiomer from D-proline.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-Pyrrolidine-2-carbonitrile Hydrochloride: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b044792#r-pyrrolidine-2-carbonitrile-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com